2-Amino-2-methyl-4-phenylbutanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-methyl-4-phenylbutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-11(13,9-12)8-7-10-5-3-2-4-6-10/h2-6H,7-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCYTAOQUAUQGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 2 Methyl 4 Phenylbutanenitrile and Analogues
Direct Synthesis Approaches for 2-Amino-2-methyl-4-phenylbutanenitrile
Direct methods, most notably the Strecker reaction, offer an efficient pathway to α-aminonitriles by combining a carbonyl compound, an amine source, and a cyanide source in a one-pot synthesis. mdpi.comorganic-chemistry.org This multicomponent reaction is highly valued for its atom economy and straightforward procedure.
The rational selection of precursors is fundamental to the successful synthesis of the target molecule. For this compound, the key starting material is a ketone that provides the necessary carbon skeleton.
Carbonyl Compound: The required ketone is 4-phenyl-2-butanone, also known as benzylacetone. This precursor contains the phenethyl group and the methyl-substituted carbon atom at the desired positions.
Amine Source: Ammonia (B1221849) (NH₃) or its salts, such as ammonium (B1175870) chloride (NH₄Cl), are typically used to provide the amino group. The use of excess ammonia may be necessary when synthesizing primary amines to avoid the formation of secondary and tertiary amine byproducts. pearson.comorganic-chemistry.org
Cyanide Source: A variety of cyanide reagents can be employed, including hydrogen cyanide (HCN), alkali metal cyanides like potassium cyanide (KCN) or sodium cyanide (NaCN), and trimethylsilyl (B98337) cyanide (TMSCN). organic-chemistry.org The choice of cyanide source can influence reaction conditions and workup procedures. For instance, TMSCN is often used under milder, non-aqueous conditions. organic-chemistry.org
The general Strecker synthesis pathway is outlined in the scheme below:
Figure 1: General scheme of the Strecker synthesis for this compound.
The efficiency of the Strecker synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include the solvent, catalyst, temperature, and reaction time.
Solvent and Catalyst: The reaction is frequently carried out in aqueous or alcoholic solutions, such as methanol (B129727) or ethanol (B145695). rsc.org The use of a mild acid catalyst is often required to facilitate the formation of the intermediate imine. youtube.com In some variations, solid acid catalysts like montmorillonite (B579905) KSF clay have been used to promote the reaction, offering advantages in terms of recovery and recycling. organic-chemistry.org
Temperature and Time: Reaction temperatures can range from room temperature to elevated temperatures. One documented procedure involves mixing sodium cyanide, dimethylamine, and propiophenone (B1677668) (an analogue) at temperatures between 40-120 °C for 3-12 hours under pressure. google.com Another method using an aldehyde, KCN, and an amine in methanol was subjected to ultrasonic irradiation for 18 hours, during which the temperature rose from 23 to 51 °C. rsc.org
Optimization: The primary challenge in the synthesis of primary α-aminonitriles is preventing the formation of byproducts. Optimizing the stoichiometry of reactants, particularly using an excess of the ammonia source, can favor the formation of the desired primary amine. pearson.com The pH of the reaction medium is also crucial; weakly acidic conditions (pH 5-6) are generally optimal for the formation of the imine intermediate. youtube.com
The following table summarizes typical conditions for α-aminonitrile synthesis based on the Strecker reaction.
| Parameter | Condition | Purpose/Comment |
| Carbonyl Source | Ketone (e.g., 4-phenyl-2-butanone) | Provides the carbon backbone. |
| Amine Source | Ammonia, Ammonium Salts (e.g., NH₄Cl) | Provides the amino group. |
| Cyanide Source | KCN, NaCN, TMSCN | Provides the nitrile group. |
| Solvent | Water, Methanol, Ethanol | Solubilizes reactants. |
| Catalyst | Mild Acid, Montmorillonite Clay | Facilitates imine formation. organic-chemistry.orgyoutube.com |
| Temperature | Room Temperature to 120 °C | Influences reaction rate. google.com |
| pH | Weakly acidic (pH 5-6) | Optimal for imine intermediate formation. youtube.com |
Synthesis via Functional Group Interconversions on Related Butanenitriles
An alternative strategy involves constructing the target molecule by modifying a simpler, related butanenitrile precursor. These multi-step syntheses allow for a modular approach to building complexity.
This method begins with a phenylacetonitrile (B145931) core, which is subsequently alkylated to introduce the remaining substituents. A potential route could involve the α-alkylation of 2-phenylpropanenitrile (B133222) with a suitable two-carbon electrophile, followed by the introduction of the amino group.
A more direct, though challenging, approach would be the dialkylation of phenylacetonitrile itself. This typically requires a strong base to deprotonate the α-carbon, forming a carbanion that can then react with alkylating agents.
Base and Alkylating Agents: Strong bases like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) are used to generate the nucleophilic carbanion. researchgate.net The subsequent reaction with a methyl halide (e.g., methyl iodide) and a phenethyl halide (e.g., 2-phenylethyl bromide) would install the required groups.
Reaction Conditions: These reactions are typically performed in anhydrous polar aprotic solvents like toluene (B28343) or tetrahydrofuran (B95107) (THF) at temperatures ranging from ambient to reflux. researchgate.net A base-promoted α-alkylation of arylacetonitriles with alcohols has also been demonstrated, proceeding through an air oxidation-condensation-hydrogenation mechanism. researchgate.net
The table below provides an example of conditions used for the α-alkylation of phenylacetonitrile.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield | Reference |
| Phenylacetonitrile | Benzyl Alcohol | KOtBu | Toluene | 120 °C | 85% | researchgate.net |
| Phenylacetonitrile | Allyl Alcohol | Ni(cod)₂/dppf | Methanol | 80 °C | N/A | researchgate.net |
Condensation reactions are powerful tools for forming carbon-carbon bonds and can be employed to construct the butanenitrile backbone. The Knoevenagel condensation, in particular, is widely used to react carbonyl compounds with active methylene (B1212753) compounds like malononitrile (B47326). nih.gov
A plausible synthetic route could involve the Knoevenagel condensation of phenylacetaldehyde (B1677652) with a compound like 2-cyanopropanoic acid, followed by decarboxylation. A more direct route involves the condensation of an aldehyde or ketone with an alkyl nitrile. researchgate.net
Catalysts and Conditions: These reactions are often catalyzed by bases such as amines (e.g., piperidine, ethylenediamine) or anion exchange resins. nih.govresearchgate.net A study on the condensation of benzaldehyde (B42025) with malononitrile found that an amino-bifunctional framework catalyst in ethanol at room temperature led to 100% conversion within 5 minutes. nih.gov Another efficient method reports the reaction of an aldehyde with sodium cyanide and a barbituric acid derivative in water at 70 °C without a catalyst. rsc.org
The following table illustrates conditions for Knoevenagel condensations involving nitriles.
| Carbonyl Compound | Active Methylene Compound | Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Benzaldehyde | Malononitrile | Amino-functionalized framework | Ethanol | Room Temp. | 5 min | 100% | nih.gov |
| Various Aldehydes | Phenylacetonitrile | Amberlite FPA60 Resin | N/A (Flow) | N/A | N/A | N/A | researchgate.net |
Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds. wikipedia.org This process involves the conversion of a ketone or aldehyde to an amine via an intermediate imine, which is reduced in situ. libretexts.org For the synthesis of this compound, the precursor would be the corresponding α-keto nitrile, 2-methyl-2-oxo-4-phenylbutanenitrile.
Reaction Process: The reaction proceeds in two main steps: the formation of an imine or enamine intermediate from the ketone and an amine source (like ammonia), followed by reduction of this intermediate. youtube.comlibretexts.org
Reducing Agents: A variety of reducing agents can be used. Catalytic hydrogenation over platinum, palladium, or nickel catalysts is a common choice. wikipedia.org Alternatively, hydride reducing agents are highly effective. Sodium cyanoborohydride (NaBH₃CN) is particularly well-suited for one-pot reductive aminations because it is less reactive towards ketones but readily reduces the iminium ion intermediate. youtube.comwikipedia.orglibretexts.org Other agents include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride. wikipedia.org
The general scheme for this route is as follows:
Figure 2: General scheme for the synthesis of this compound via reductive amination of an α-keto nitrile.
The table below summarizes common reducing agents and conditions for reductive amination.
| Reducing Agent | Typical Conditions | Comments |
| H₂ with Pt, Pd, or Ni catalyst | Hydrogen pressure, various solvents | Catalytic method, can be highly efficient. wikipedia.org |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, weakly acidic pH | Selective for the iminium ion, allows for one-pot reactions. wikipedia.orglibretexts.org |
| Sodium Triacetoxyborohydride | Dichloroethane, Acetic Acid | Mild and effective, particularly for aldehydes. wikipedia.org |
| Sodium Borohydride (NaBH₄) | Methanol, various temperatures | A common, less expensive hydride reagent. organic-chemistry.org |
Catalytic Synthesis Methods
Catalytic approaches to α-aminonitrile synthesis are favored for their efficiency and potential for stereocontrol. These methods primarily involve the use of transition metal catalysts or organocatalysts to facilitate the key bond-forming reactions.
Transition metal catalysts are widely employed in the synthesis of α-aminonitriles, often through reactions like the Strecker synthesis or cross-dehydrogenative coupling (CDC). bohrium.com Metals such as ruthenium, palladium, and indium have demonstrated catalytic activity in these transformations. For instance, RuCl3 has been used to catalyze the oxidative cyanation of tertiary amines with sodium cyanide under molecular oxygen, providing excellent yields of the corresponding α-aminonitriles in a clean and environmentally friendly process. organic-chemistry.org Palladium Lewis acid catalysts have also been shown to be effective in the one-pot, three-component Strecker reaction of aldehydes and ketones with amines and trimethylsilyl cyanide (TMSCN), affording good yields at room temperature. organic-chemistry.org
Furthermore, indium metal has been utilized as an efficient catalyst for the one-pot, three-component synthesis of α-aminonitriles from various amines, aldehydes, and TMSCN in water, highlighting a green chemistry approach. nih.gov The reaction proceeds well with a range of substrates, including aliphatic, aromatic, and heteroaromatic carbonyl compounds and amines, resulting in excellent product yields. nih.gov The proposed mechanism involves indium acting as a Lewis acid to facilitate the formation of an imine, which is then activated for nucleophilic attack by the cyanide source. nih.gov
A summary of transition metal-catalyzed α-aminonitrile syntheses is presented in the table below.
| Catalyst | Reactants | Cyanide Source | Key Features |
| RuCl3 | Tertiary amines | Sodium cyanide | Oxidative cyanation under molecular oxygen, excellent yields. organic-chemistry.org |
| Palladium Lewis Acid | Aldehydes/ketones, amines | Trimethylsilyl cyanide | One-pot, three-component Strecker reaction at room temperature. organic-chemistry.org |
| Indium Metal | Aldehydes/ketones, amines | Trimethylsilyl cyanide | Efficient in water, environmentally benign, excellent yields. nih.gov |
| Ruthenium Pincer Complex | 4-phenyl-2-butanol, ammonia | - | Direct single-stage amination to form 2-amino-4-phenylbutane. chemicalbook.com |
Organocatalysis has emerged as a powerful and environmentally friendly alternative to metal-based catalysis for the synthesis of α-aminonitriles. bohrium.commdpi.com These catalysts are typically small organic molecules that can activate substrates through various modes, such as enamine or iminium ion formation. mdpi.com Organocatalyzed Strecker-type reactions and cross-dehydrogenative coupling reactions are prominent methods for α-aminonitrile synthesis. bohrium.com
For example, Brønsted acids have been used as organocatalysts in the one-pot, three-component Strecker reaction of ketones. bohrium.com Additionally, cinchona alkaloid-derived thiourea (B124793) catalysts have been employed in the enantioselective synthesis of 2-amino-8-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles, demonstrating the potential of organocatalysis for asymmetric transformations. nih.gov The use of sulfated polyborate as a catalyst in the three-component Strecker reaction under solvent-free conditions has also been reported to give excellent yields of α-aminonitriles. mdpi.com
The development of heterogeneous organocatalysts, such as polymeric microbeads derived from L-(+)-tryptophan methyl ester, offers advantages in terms of catalyst reusability and easy product isolation. nih.gov These catalysts have been successfully applied in the synthesis of 2-amino-4-(nitromethyl)-4H-chromene-3-carbonitriles in aqueous media. nih.gov
| Organocatalyst | Reaction Type | Key Features |
| Brønsted Acids | Strecker reaction of ketones | General method for one-pot, three-component synthesis. bohrium.com |
| Cinchona Alkaloid-derived Thiourea | Tandem Michael addition-cyclization | Enantioselective synthesis of chromene derivatives. nih.gov |
| Sulfated Polyborate | Strecker reaction | Solvent-free conditions, excellent yields, catalyst reusability. mdpi.com |
| Polymeric Microbeads | Conjugate addition | Heterogeneous catalysis in aqueous media, catalyst reusability. nih.gov |
Stereoselective Synthesis of this compound Derivatives
The synthesis of enantiomerically pure α-aminonitriles is of great interest, as they are precursors to chiral α-amino acids, which are fundamental building blocks of peptides and proteins. nih.gov Stereoselective synthesis can be achieved through various strategies, including the use of chiral auxiliaries, asymmetric catalysis, and enantiomeric resolution.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recovered for reuse. wikipedia.org This strategy has been applied to the synthesis of non-natural amino acids. nih.gov For instance, chiral auxiliaries like (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide have been used in the synthesis of optically active amino acids. tcichemicals.com The nickel complex of this auxiliary with glycine (B1666218) can undergo alkylation, and subsequent hydrolysis yields the desired (S)-amino acids with high optical purity. tcichemicals.com
Another example involves the use of chiral Ni(II) complexes of Schiff bases derived from amino acids and a chiral ligand. These complexes can be alkylated to produce tailor-made amino acids with high stereoselectivity. nih.gov The disassembly of the nickel complex under acidic conditions releases the chiral amino acid. nih.gov
Asymmetric catalysis is a highly efficient method for preparing chiral compounds, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. researchgate.net Both metal-based catalysts and organocatalysts have been successfully employed in the asymmetric synthesis of α-amino acid derivatives. researchgate.netnih.gov
In the realm of organocatalysis, confined imidodiphosphorimidate (IDPi) catalysts have been developed for the asymmetric synthesis of unprotected β2-amino acids. nih.gov This method involves the reaction of bis-silyl ketene (B1206846) acetals with a silylated aminomethyl ether, followed by hydrolysis to yield free β2-amino acids in high yields and enantioselectivity. nih.gov Similarly, chiral bifunctional enamine catalysts have been used in the enantioselective synthesis of various substituted indoles. nih.gov
Transition-metal catalysis has also been instrumental in the asymmetric synthesis of chiral alkylamines. nih.gov For example, photoinduced copper catalyst systems have been reported for the enantioconvergent amidation of racemic alkyl electrophiles. nih.gov
Enantiomeric resolution is a process used to separate a racemic mixture into its individual enantiomers. mdpi.com This can be achieved by converting the enantiomers into diastereomers through reaction with a chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by methods like crystallization. mdpi.com
A classic example is the resolution of racemic 2-amino-4-phenylbutane using a chiral acid, such as L-tartaric acid or N-formyl-L-phenylalanine, to form diastereomeric salts. google.com These salts can then be separated by fractional crystallization. After separation, the desired enantiomer of the amine can be liberated from its salt. google.com
Another approach to resolution is through preferential crystallization induced by chiral surfaces. Inherently chiral oligomer films have demonstrated the ability to induce the enantioselective crystallization of amino acids like asparagine and glutamic acid, showcasing the versatility of this technique. rsc.org
Diastereoselective Synthesis
The creation of specific stereoisomers, or diastereomers, is a critical aspect of modern organic synthesis, particularly for biologically active molecules. Diastereoselective synthesis of α-amino nitriles and their analogues often relies on controlling the approach of a nucleophile to a prochiral center. One common strategy involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, which can then be converted to the target aminonitrile.
Research into the asymmetric synthesis of related β-amino acid derivatives has shown that the level of diastereoselectivity can be highly dependent on the substrate's structure. For instance, in the conjugate addition of homochiral lithium amides to tert-butyl 3-(pyridyl)prop-2-enoates, the diastereoselectivity was low unless the pyridyl ring was substituted. st-andrews.ac.uk However, with appropriate substitution, diastereomeric excesses (de) of 84% could be achieved, which could be further enhanced to >97% through recrystallization. st-andrews.ac.uk This highlights that modifications to the aromatic ring of a precursor to this compound could be a key strategy for inducing stereocontrol.
Modern approaches have also explored diastereoconvergent methods, where a mixture of diastereomers in the starting material is converted into a single diastereomer of the product. rsc.orgnsf.gov This is achieved by a process that destroys the original stereocenter and creates a new one with high selectivity, often controlled by a catalyst or a rearrangement step governed by stereoelectronic effects. rsc.orgnsf.gov Such strategies eliminate the need for challenging diastereoselective preparations of starting materials. nsf.gov
| Method | Key Principle | Reported Diastereomeric Excess (de) | Reference |
|---|---|---|---|
| Conjugate Addition to Pyridyl Acrylates | Substrate control; substitution on the aromatic ring enhances selectivity. | 84%, increased to >97% after recrystallization. | st-andrews.ac.uk |
| Enolate Reactions of 1,3-Oxazinan-6-ones | Use of a chiral auxiliary to direct the approach of electrophiles. | Excellent trans diastereoselectivity reported. | nih.gov |
| Diastereoconvergent C-H Amination | Destruction and stereoselective reformation of a stereocenter from a diastereomeric mixture. | A single diastereomer is formed selectively from any mixture of starting material. | rsc.orgnsf.gov |
Challenges in Synthetic Control
The synthesis of structurally precise molecules like this compound is often complicated by challenges in controlling selectivity and minimizing unwanted side reactions.
Regioselectivity Considerations
Regioselectivity refers to the control over which position in a molecule a reaction occurs. In the synthesis of this compound, a key challenge is ensuring the correct placement of the amino and nitrile functionalities. For example, in reactions involving the ring-opening of substituted aziridines with a nucleophile, the regioselectivity of the attack is highly dependent on the nature of the substituent on the nitrogen atom. mdpi.com An electron-withdrawing group versus an electron-donating group can direct the nucleophile to different carbon atoms of the aziridine (B145994) ring. mdpi.com
Similarly, if the synthesis proceeds through the addition of a reagent to an unsaturated precursor, multiple regioisomers could potentially form. The ability to direct the reaction to yield only the desired constitutional isomer is a significant synthetic hurdle.
| Reactant A | Reactant B | Desired Regioisomer | Potential Undesired Regioisomer |
|---|---|---|---|
| 4-Phenyl-1-butene | "H, CN, NH2" source | Addition at C1 and C2 | Addition at other positions (e.g., C3, C4) |
| Substituted Aziridine | Cyanide Nucleophile | Attack at the less-hindered carbon | Attack at the more-hindered carbon |
Diastereoselectivity and Enantioselectivity Control
Beyond regioselectivity, controlling the three-dimensional arrangement of atoms (stereoselectivity) is paramount. The C2 carbon in this compound is a stereocenter, meaning the molecule can exist as a pair of non-superimposable mirror images (enantiomers). Achieving high diastereoselectivity and enantioselectivity requires careful planning.
As noted, conjugate additions can proceed with low diastereoselectivity in the absence of directing groups. st-andrews.ac.uk The Felkin-Anh model is often used to predict the stereochemical outcome of nucleophilic additions to chiral carbonyls, a common route to amino functional groups, but achieving high selectivity can be difficult. researchgate.net To overcome this, chemists often employ chiral auxiliaries—temporary molecular fragments that guide the reaction to form a specific stereoisomer—or stereoselective catalysts. The synthesis of vicinal amino alcohols and β-amino acids frequently utilizes such strategies to achieve high levels of stereocontrol. nih.govresearchgate.net
Minimization of Side Reactions
The desired chemical transformation can often be compromised by competing, unwanted side reactions. Studies on analogous compounds, such as 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, reveal several potential side reactions that could plague the synthesis of the target molecule. acs.org
One significant issue is the hydrolytic cleavage of the cyano group under basic conditions, which would replace the nitrile with a different functional group entirely. acs.org Another challenge arises from the use of protecting groups for the amine. In some cases, reaction conditions intended to promote a cyclization reaction instead caused the base-assisted deprotection of N-tosylated and N-acylated precursors. acs.org Furthermore, attempts at in-situ alkylation of the amino group can lead to entirely different molecular scaffolds, such as 2-acylindoles, instead of the expected product. acs.org These examples underscore the delicate balance of reagents and conditions required to favor the desired reaction pathway while suppressing detrimental side processes.
| Side Reaction | Description | Conditions | Reference |
|---|---|---|---|
| Hydrolytic Cleavage | The cyano group is unexpectedly cleaved from the molecule. | Treatment with KOH in DMSO. | acs.org |
| Protecting Group Removal | Base-assisted deprotection of N-tosyl or N-acyl groups occurs instead of the intended reaction. | Base-assisted conditions. | acs.org |
| Alternative Product Formation | In-situ alkylation leads to the formation of 2-acylindoles. | Presence of alkylating agents (e.g., methyl iodide) with excess KOH. | acs.org |
Chemical Reactivity and Transformations of 2 Amino 2 Methyl 4 Phenylbutanenitrile
Reactions of the Nitrile Group
The nitrile group is characterized by a strongly polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. openstax.org Consequently, it is susceptible to attack by nucleophiles and can undergo various addition and hydrolysis reactions.
Reduction to Amine Derivatives
The reduction of the nitrile group is a fundamental transformation that typically yields primary amines. This conversion can be achieved using several reducing agents, involving the addition of two molecules of hydrogen across the triple bond. wikipedia.org
Common methods for nitrile reduction include:
Catalytic Hydrogenation: This is an economical and widely used industrial method. wikipedia.org It involves treating the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. wikipedia.org Catalysts such as Raney nickel, palladium, or platinum are effective. wikipedia.org The reaction proceeds through an intermediate imine, which is further reduced to the primary amine. wikipedia.org
Chemical Reduction: Powerful hydride-donating agents are highly effective for this transformation in a laboratory setting. Lithium aluminum hydride (LiAlH₄) is a common reagent that reduces nitriles to primary amines via nucleophilic addition of hydride ions. openstax.orglibretexts.orgyoutube.com The reaction first forms an imine anion, which undergoes a second hydride addition, followed by protonation during aqueous workup to give the amine. openstax.orglibretexts.org Other reagents like diborane (B8814927) (B₂H₆) or diisopropylaminoborane (B2863991) can also be employed. nih.govorganic-chemistry.org
Applying these methods to 2-Amino-2-methyl-4-phenylbutanenitrile would result in the formation of 2-methyl-4-phenylbutane-1,2-diamine.
Table 1: Reagents for the Reduction of the Nitrile Group
| Reagent | Product | Notes |
|---|---|---|
| H₂ / Raney Ni | 2-methyl-4-phenylbutane-1,2-diamine | Catalytic hydrogenation; conditions may lead to side reactions depending on selectivity. wikipedia.org |
| LiAlH₄, then H₂O | 2-methyl-4-phenylbutane-1,2-diamine | A strong, non-catalytic reducing agent suitable for lab-scale synthesis. openstax.orgyoutube.com |
Hydrolysis and Related Transformations to Carboxylic Acid or Amide Derivatives
The nitrile group can be hydrolyzed to either an amide or a carboxylic acid under aqueous acidic or basic conditions. openstax.orgchemistrysteps.comchemistrysteps.com This two-stage process is one of the most useful reactions of nitriles. openstax.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the nitrile nitrogen is first protonated, which activates the carbon atom toward nucleophilic attack by water. chemistrysteps.comchemistrysteps.com This initially forms an imidic acid, which tautomerizes to the more stable amide intermediate. chemistrysteps.comchemistrysteps.com With prolonged heating, the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.com
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), the hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile to form an intermediate that, after protonation, also yields an amide. libretexts.orgchemistrysteps.com Continued heating in the basic solution hydrolyzes the amide to a carboxylate salt. openstax.orgchemistrysteps.com A final acidification step is required to obtain the free carboxylic acid. youtube.com
For α-aminonitriles, direct hydrolysis can sometimes be challenging. researchgate.net Alternative methods, such as prior derivatization of the amino group, can facilitate the reaction. researchgate.net For this compound, successful hydrolysis would yield 2-amino-2-methyl-4-phenylbutanamide and subsequently 2-amino-2-methyl-4-phenylbutanoic acid.
Table 2: Conditions for Hydrolysis of the Nitrile Group
| Conditions | Intermediate Product | Final Product |
|---|---|---|
| H₃O⁺, Δ | 2-amino-2-methyl-4-phenylbutanamide | 2-amino-2-methyl-4-phenylbutanoic acid |
Nucleophilic Addition to the Nitrile Group
The electrophilic carbon of the nitrile group is susceptible to attack by various strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds). libretexts.orgucalgary.ca This reaction is a valuable method for forming carbon-carbon bonds and synthesizing ketones.
The mechanism involves the nucleophilic addition of the organometallic reagent to the nitrile carbon, forming an intermediate imine anion salt. libretexts.org This salt is stable until an aqueous acidic workup is performed. Hydrolysis of the intermediate imine then yields a ketone. libretexts.org For example, the reaction of this compound with a Grignard reagent like methylmagnesium bromide (CH₃MgBr), followed by hydrolysis, would be expected to produce a β-amino ketone. It is crucial to protect the primary amine group before this reaction to prevent it from reacting with the organometallic reagent.
Reactions of the Amine Group
The primary amine group (-NH₂) in this compound contains a lone pair of electrons on the nitrogen atom, making it both basic and nucleophilic. This allows it to participate in a variety of reactions, including alkylation, acylation, and condensation.
Alkylation and Acylation Reactions
Alkylation: The primary amine can act as a nucleophile and react with alkyl halides (e.g., methyl iodide) in an Sₙ2 reaction to form secondary and tertiary amines. nih.govacs.org The reaction can be difficult to control, often resulting in a mixture of products due to the secondary amine product being similarly or more reactive than the starting primary amine. Reductive amination offers a more controlled method for N-alkylation. researchgate.net
Acylation: Primary amines react readily with acylating agents such as acid chlorides or acid anhydrides to form amides. This reaction is typically robust and high-yielding. For instance, reacting this compound with acetyl chloride would yield N-(1-cyano-1-methyl-3-phenylpropyl)acetamide. This transformation is often used to protect the amine group during other synthetic steps. researchgate.net The enzymatic hydrolysis of N-acyl amino acids is also a key reaction in biochemical resolutions. harvard.edu
Table 3: Common Alkylation and Acylation Reactions
| Reagent Type | Example Reagent | Product Type |
|---|---|---|
| Alkyl Halide | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine |
| Acid Chloride | Acetyl Chloride (CH₃COCl) | Amide |
Condensation Reactions
Primary amines undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. nih.gov This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically reversible and often requires the removal of water to drive it to completion. For example, this compound can react with an aldehyde, such as benzaldehyde (B42025), to form the corresponding N-benzylidene imine. rsc.org Such reactions are fundamental in the synthesis of various heterocyclic compounds. nih.gov
Reactions Involving the Phenyl Substituent
The reactivity of the phenyl group in this compound is largely governed by the presence of the alkyl substituent (-CH₂CH₂C(CH₃)(NH₂)CN). This group influences the electron density of the aromatic ring and directs the position of incoming electrophiles.
Electrophilic Aromatic Substitution
The alkyl chain attached to the benzene (B151609) ring acts as a weak electron-donating group through induction. This effect activates the aromatic ring, making it more susceptible to electrophilic attack than benzene itself. The substituent is an ortho, para-director, meaning that electrophiles will preferentially add to the positions ortho (C2, C6) and para (C4) to the point of attachment.
While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, its reactivity can be predicted based on well-established principles for alkylbenzenes. Key transformations would include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely yield a mixture of 1-(2-amino-2-cyano-2-methylbutyl)-2-nitrobenzene and 1-(2-amino-2-cyano-2-methylbutyl)-4-nitrobenzene.
Halogenation: In the presence of a Lewis acid catalyst such as FeCl₃ or AlCl₃, bromination or chlorination would similarly yield the corresponding ortho and para halogenated products.
Friedel-Crafts Alkylation and Acylation: These reactions would introduce alkyl or acyl groups, again primarily at the ortho and para positions. However, these reactions can be complicated by the presence of the primary amine, which can react with the Lewis acid catalyst. Protection of the amino group would likely be necessary for a successful outcome.
Table 1: Predicted Products of Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Predicted Major Products |
| Nitration | HNO₃, H₂SO₄ | ortho-nitro and para-nitro substituted derivatives |
| Bromination | Br₂, FeBr₃ | ortho-bromo and para-bromo substituted derivatives |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho-acyl and para-acyl substituted derivatives (requires N-protection) |
Metal-Catalyzed Coupling Reactions
The native phenyl group of this compound is generally unreactive in standard palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, or Negishi couplings. These reactions typically require an aryl halide or triflate as a coupling partner.
Therefore, to engage the phenyl substituent in such transformations, it must first be functionalized. This can be achieved through electrophilic halogenation, as described in the previous section, to produce an aryl bromide or iodide. Once halogenated (e.g., at the para position), the resulting molecule can readily participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
For example, a para-bromo derivative could undergo a Suzuki-Miyaura coupling with an arylboronic acid to form a biphenyl (B1667301) structure, or a Sonogashira coupling with a terminal alkyne to introduce an alkynyl substituent.
Table 2: Hypothetical Metal-Catalyzed Coupling of a Functionalized Derivative
| Reaction Name | Reactants | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | p-bromo derivative + ArB(OH)₂ | Pd(PPh₃)₄, base | Biaryl derivative |
| Heck | p-bromo derivative + Alkene | Pd(OAc)₂, PPh₃, base | Alkenyl-substituted derivative |
| Sonogashira | p-iodo derivative + Terminal Alkyne | Pd(PPh₃)₄, CuI, base | Alkynyl-substituted derivative |
| Buchwald-Hartwig | p-bromo derivative + Amine | Pd catalyst, phosphine (B1218219) ligand, base | Aryl-amine derivative |
Intramolecular Cyclization Pathways
The bifunctional nature of this compound, containing both a nucleophilic amino group and an electrophilic nitrile group, makes it a prime candidate for intramolecular cyclization reactions to form various heterocyclic systems.
Formation of Heterocyclic Systems
Alpha-aminonitriles are versatile precursors for a wide range of nitrogen-containing heterocycles. nih.gov The specific pathways depend on reaction conditions and the presence of other reagents.
Imidazole (B134444) Formation: The reaction of α-aminonitriles can lead to the formation of aminoimidazoles. Theoretical calculations suggest that the cyclization of an intermediate amidinonitrile is a favorable process. nih.gov
Thiazoline (B8809763) and Thiazole Formation: In the presence of aminothiols like cysteine, α-aminonitriles can react to form five-membered thiazoline rings, which can be precursors to dipeptides upon hydrolysis or can be further transformed. nih.gov While this is an intermolecular example, it highlights the reactivity of the aminonitrile moiety. A related intramolecular cyclization could occur if a thiol group were present elsewhere in the molecule.
Dioxopiperazine Synthesis: Following the hydration of the nitrile group to a carboxamide or carboxylic acid, the resulting α-amino acid derivative can undergo base-mediated intramolecular cyclization. This pathway has been used to synthesize chiral spirocyclic 2,6-dioxopiperazines from α-quaternary α-amino nitriles derived from natural amino acids. nih.gov
Oxidative Cyclization Mechanisms
Oxidative conditions can initiate cyclization by forming reactive intermediates. Anodic oxidation, for instance, can generate transient N-acyliminium ions from related amide structures, which are then susceptible to intramolecular attack by a nucleophile. nih.gov For this compound, a plausible, though not specifically documented, mechanism could involve the oxidation of the primary amine.
A hypothetical pathway could proceed as follows:
Oxidation: The primary amino group is oxidized to form an imine intermediate.
Intramolecular Attack: A nucleophile within the molecule attacks the imine. While the phenylethyl group itself is not sufficiently nucleophilic for a direct attack on the imine, if the aromatic ring were activated with a strong electron-donating group (e.g., a hydroxyl), a Pictet-Spengler-type cyclization could become feasible.
Rearomatization: A final proton loss would restore aromaticity and yield a stable heterocyclic product.
Electrochemical methods have been employed for the oxidative cyclization of other aminonitriles, demonstrating the viability of this approach for generating radical intermediates that lead to the formation of cyclic products like pyrrolidines. nih.gov
Rearrangement Reactions
The α-aminonitrile scaffold can participate in or be the product of various rearrangement reactions. While no rearrangements have been specifically reported for this compound, the reactivity of related compounds provides insight into potential transformations.
Domino Tautomerization/Cyclization: In a study involving a tryptophan-derived α-amino nitrile, treatment with sulfuric acid did not yield the expected carboxamide but instead initiated a complex domino reaction involving tautomerization and multiple cyclizations to form a novel tetracyclic indoline (B122111) system. nih.gov This highlights the potential for unexpected and complex rearrangements in structurally intricate α-amino nitriles under acidic conditions.
Tiffeneau-Demjanov Type Rearrangement: A hypothetical rearrangement could be envisioned for a derivative of the target molecule. If the nitrile were hydrolyzed to a carboxylic acid and then reduced to form the corresponding 1,2-amino alcohol, treatment with nitrous acid could generate a diazonium ion. The subsequent loss of N₂ would form a carbocation, which could trigger a rearrangement (ring expansion or alkyl shift) characteristic of the Tiffeneau-Demjanov rearrangement.
Reactivity of Related Derivatives and Analogues
The reactivity of derivatives and analogues of this compound is intricately linked to their molecular structure. Factors such as the electronic nature of substituents on the phenyl ring and the steric environment around the nitrile and amino groups play a crucial role in determining the course and rate of their chemical transformations.
Impact of Substituent Effects on Reactivity
The presence of substituents on the phenyl ring of this compound can significantly modulate its reactivity. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, can influence the electron density at various points in the molecule, thereby affecting its susceptibility to nucleophilic or electrophilic attack.
The principles of the Hammett equation are often used to quantify the effect of substituents on the reaction rates of aromatic compounds. libretexts.orgnih.gov This equation relates the reaction rate constant for a substituted reactant to the rate constant of the unsubstituted parent compound through substituent constants (σ) and a reaction constant (ρ). A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate. nih.gov
For instance, in reactions where the aminonitrile acts as a nucleophile, electron-donating groups on the phenyl ring would be expected to increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and accelerating the reaction. Conversely, electron-withdrawing groups would decrease the nucleophilicity of the amino group and retard the reaction rate. nih.gov
The following interactive table provides a qualitative overview of the expected impact of various substituents on the reactivity of this compound in a hypothetical nucleophilic substitution reaction where the amino group acts as the nucleophile.
| Substituent (at para-position) | Electronic Effect | Expected Impact on Reaction Rate |
| -OCH₃ | Electron-donating | Increase |
| -CH₃ | Electron-donating | Increase |
| -H | Reference | Baseline |
| -Cl | Electron-withdrawing | Decrease |
| -NO₂ | Strongly electron-withdrawing | Significant Decrease |
Comparative Reactivity Studies
Comparative studies of the reactivity of this compound with its structural analogues provide valuable insights into the role of different structural features on chemical behavior. Key points of comparison often include the nature of the substituents at the α-carbon, the length of the alkyl chain, and the presence of other functional groups.
One area of interest is the comparison of α,α-disubstituted aminonitriles, such as this compound, with their α-monosubstituted counterparts. The presence of two substituents on the α-carbon can introduce steric hindrance, which may slow down reactions involving this center. However, the additional alkyl group can also have an electron-donating inductive effect, potentially influencing the basicity of the amino group and the reactivity of the nitrile.
The reactivity of α-aminonitriles can also be compared to other classes of nitriles. For example, in reactions involving nucleophilic attack on the nitrile carbon, the presence of the adjacent amino group in α-aminonitriles can influence the electrophilicity of the nitrile. The amino group can participate in intramolecular interactions or be protonated under acidic conditions, which would affect the reactivity of the nitrile group.
A study on the reaction of aminonitriles with aminothiols to form thiol-containing peptides and nitrogen heterocycles revealed that α-aminonitriles are generally more reactive than their β- or γ-aminonitrile isomers. flinders.edu.au This enhanced reactivity is attributed to the electronic effects of the amino group being in close proximity to the nitrile.
Furthermore, the reactivity of the nitrile group in this compound can be contrasted with that of other functional groups. For instance, the hydrolysis of the nitrile to a carboxylic acid is a common transformation. Comparing the rate of this hydrolysis to the hydrolysis of an ester or an amide under similar conditions would provide information about the relative reactivity of these functional groups.
The following interactive table presents a hypothetical comparison of the relative hydrolysis rates of this compound and some of its analogues under acidic conditions. The reactivity is qualitatively assessed based on general principles of organic chemistry.
| Compound | Structural Features | Expected Relative Hydrolysis Rate |
| 2-Amino-4-phenylbutanenitrile | α-monosubstituted | Moderate |
| This compound | α,α-disubstituted | Slightly Slower (due to sterics) |
| 2-Amino-2,3-dimethyl-4-phenylbutanenitrile | Increased steric hindrance | Slower |
| 2-Amino-4-(4-nitrophenyl)butanenitrile | Electron-withdrawing group | Faster |
| 2-Amino-4-(4-methoxyphenyl)butanenitrile | Electron-donating group | Slower |
It is important to note that these are generalized expectations, and the actual reactivity will depend on the specific reaction conditions, including the nature of the reagents, solvent, and temperature.
Characterization Methodologies for 2 Amino 2 Methyl 4 Phenylbutanenitrile
Spectroscopic Analysis Techniques
Spectroscopic techniques are fundamental in determining the molecular structure of 2-Amino-2-methyl-4-phenylbutanenitrile by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the phenethyl moiety, the methyl protons, and the amine protons. The chemical shifts (δ) are influenced by the electron density around the protons. The phenyl protons typically appear in the downfield region (around 7.2-7.4 ppm). The methylene protons adjacent to the phenyl group and the quaternary carbon would exhibit complex splitting patterns. The methyl group protons would likely appear as a singlet in the upfield region. The amine protons often present as a broad singlet, and their chemical shift can be concentration and solvent-dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Key signals would include those for the nitrile carbon (C≡N), the quaternary carbon bonded to the amino and methyl groups, the carbons of the phenyl ring, the methylene carbons, and the methyl carbon. The nitrile carbon is characteristically found in the downfield region of the spectrum. The aromatic carbons will appear in the typical range of approximately 120-140 ppm. The quaternary carbon and the aliphatic carbons will resonate at higher field strengths.
**Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound***
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Phenyl-H | 7.20-7.40 (m, 5H) | - |
| -CH₂-Ph | 2.60-2.80 (m, 2H) | ~30-35 |
| -CH₂-C(CN)- | 1.90-2.10 (m, 2H) | ~35-40 |
| -CH₃ | ~1.50 (s, 3H) | ~25-30 |
| -NH₂ | Variable (br s, 2H) | - |
| Quaternary C | - | ~50-60 |
| Nitrile C | - | ~120-125 |
| Aromatic C | - | 126-140 |
*Data is predictive and based on analysis of structurally similar compounds.
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. A key feature in the spectrum of this compound is the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp band of medium intensity in the region of 2220-2260 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected to be observed as two bands in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ range.
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak [M]⁺ would correspond to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information. Common fragmentation pathways for α-aminonitriles may include the loss of the nitrile group or cleavage of the bonds adjacent to the quaternary carbon.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, the absorption in the UV-Vis region is primarily due to the π → π* transitions of the aromatic phenyl ring. These transitions typically result in strong absorption bands in the ultraviolet region, generally below 300 nm. The presence of the amino and nitrile groups may cause slight shifts in the absorption maxima (λmax) compared to unsubstituted benzene (B151609).
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a compound like this compound, derivatization is often necessary to increase its volatility and thermal stability for GC analysis. nih.govresearchgate.netnist.gov The retention time in the gas chromatogram serves as an indicator of the compound's identity, while the mass spectrum provides structural confirmation.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable for analyzing this compound. researchgate.netsielc.com The retention time can be used for identification and the peak area for quantification to assess purity.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid chromatographic technique used for monitoring reaction progress, identifying compounds, and determining purity. A suitable solvent system (mobile phase) would be selected to achieve good separation of the compound from any impurities on a silica (B1680970) gel plate (stationary phase). The spots can be visualized under UV light or by using a staining agent.
Column Chromatography: This is a preparative technique used for the purification of the compound on a larger scale. A slurry of a solid adsorbent like silica gel is packed into a column, and the crude product is loaded onto the top. Elution with a suitable solvent system allows for the separation of the desired compound from byproducts and starting materials based on their differential adsorption to the stationary phase.
Applications of 2 Amino 2 Methyl 4 Phenylbutanenitrile in Organic Synthesis
Building Block in the Synthesis of Complex Organic Molecules
The strategic placement of functional groups in 2-Amino-2-methyl-4-phenylbutanenitrile makes it an attractive starting material for the synthesis of intricate molecular architectures. The presence of a chiral center at the α-carbon, when resolved into its respective enantiomers, allows for its use in asymmetric synthesis, enabling the construction of stereochemically defined target molecules. nih.govnih.govgoogle.com Organic chemists can leverage the reactivity of both the amino and nitrile groups to introduce further complexity and build up molecular frameworks.
The phenethyl group also plays a crucial role, providing a lipophilic domain and a site for further functionalization on the aromatic ring. This combination of features allows for the generation of a wide range of derivatives with potential applications in medicinal chemistry and materials science. The ability to serve as a scaffold for introducing diverse substituents makes this compound a key component in the assembly of complex structures.
Precursor for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. This compound serves as a valuable precursor for the synthesis of various heterocyclic systems due to the inherent reactivity of its amino and nitrile functionalities.
Pyrimidines: The condensation of α-aminonitriles with various reagents is a well-established method for the synthesis of pyrimidine (B1678525) derivatives. google.comnih.gov For instance, the reaction of this compound with appropriate dicarbonyl compounds or their equivalents can lead to the formation of substituted pyrimidine rings. The specific reaction conditions and co-reactants determine the final substitution pattern on the heterocyclic core. nih.gov
Imidazoles: The synthesis of substituted 2-aminoimidazoles can be achieved through various synthetic strategies, including the reaction of α-aminonitriles with cyanogen (B1215507) bromide or other electrophilic reagents. nih.govresearchgate.netnih.gov The amino group of this compound can act as a nucleophile to initiate the cyclization process, ultimately leading to the formation of the imidazole (B134444) ring. These heterocyclic motifs are of significant interest due to their presence in numerous biologically active compounds.
Pyridines: While direct cyclization to form a pyridine (B92270) ring from an α-aminonitrile is less common, multistep sequences involving this compound can lead to pyridine derivatives. google.commdpi.comnih.govnih.govnih.gov For example, transformations of the nitrile and amino groups into functionalities that can participate in pyridine-forming reactions, such as condensation or cycloaddition reactions, represent a viable synthetic route.
The following table summarizes the potential heterocyclic systems that can be synthesized from this compound:
| Heterocyclic System | General Synthetic Approach |
| Pyrimidines | Condensation with dicarbonyl compounds or equivalents. |
| Imidazoles | Reaction with cyanogen bromide or other electrophiles. |
| Pyridines | Multi-step sequences involving functional group transformations. |
Intermediate in the Preparation of Substituted Amino Acids
The structural resemblance of this compound to phenylalanine makes it an excellent starting material for the synthesis of non-proteinogenic or substituted amino acids. Hydrolysis of the nitrile group provides a direct route to α-methyl-β-phenylalanine, a valuable unnatural amino acid. beilstein-journals.orgmdpi.com
The general transformation is depicted below:
Hydrolysis of this compound
This hydrolysis can be carried out under either acidic or basic conditions, with the choice of conditions often depending on the presence of other functional groups in the molecule. The resulting α-methyl-β-phenylalanine can be incorporated into peptides to introduce conformational constraints or to probe structure-activity relationships. nih.gov Furthermore, the amino group can be protected, allowing for selective modifications at other parts of the molecule before the final deprotection and nitrile hydrolysis steps. This versatility allows for the synthesis of a variety of substituted β-phenylalanine derivatives. fiveable.me
Role in Multi-Step Synthetic Sequences
The utility of this compound extends beyond its direct conversion into specific target molecules; it often plays a crucial role as a key intermediate in longer, multi-step synthetic sequences. researchgate.netmdpi.com Its ability to introduce a specific fragment—a quaternary center with an amino and a potential carboxylic acid group, along with a phenethyl side chain—makes it a strategic component in the retrosynthetic analysis of complex targets.
Development of Novel Synthetic Routes Utilizing the Compound's Unique Functionality
The unique combination of functional groups in this compound has inspired the development of novel synthetic methodologies. Researchers are continually exploring new ways to harness the reactivity of the amino and nitrile groups to forge new carbon-carbon and carbon-heteroatom bonds.
One area of active research is the development of domino or tandem reactions that utilize this compound as a starting material. organic-chemistry.orgresearchgate.netnih.gov These reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. The proximate amino and nitrile groups can participate in sequential reactions, leading to the rapid construction of complex polycyclic structures.
Furthermore, the development of new catalytic systems that can selectively activate and transform the functional groups of this compound is another promising avenue. For example, new catalysts could enable novel cyclization reactions to form previously inaccessible heterocyclic scaffolds or facilitate the stereoselective synthesis of complex amino acids. The exploration of the unique reactivity of this compound continues to push the boundaries of synthetic organic chemistry.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
While the Strecker synthesis remains a fundamental method for producing α-aminonitriles, future research will likely focus on developing safer, more efficient, and versatile alternatives. wikipedia.orgnih.gov The classical approach often involves hazardous reagents like hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN) and can lack efficiency for sterically hindered ketones. nih.govacs.org
Future explorations may concentrate on the following areas:
Catalytic Cyanation of Ketimines: Developing novel catalytic systems for the direct cyanation of the ketimine derived from 4-phenylbutan-2-one. This includes exploring transition-metal catalysts and organocatalysts that can operate under mild conditions with high turnover numbers. mdpi.com
C-H Bond Functionalization: Investigating direct C(sp³)–H cyanation of suitable precursors as an innovative route to α-aminonitriles, potentially bypassing the need to pre-form an imine. mdpi.comorganic-chemistry.org
Alternative Cyanide Sources: A significant area of development is the use of safer and easier-to-handle cyanide sources to replace HCN and TMSCN. Research into sources like potassium hexacyanoferrate(II), α-amino acids themselves, or aliphatic nitriles could lead to greener and more sustainable synthetic protocols. rsc.orgresearchgate.net Photocatalytic methods using reagents like 4-CN-pyridine also present a promising, transition-metal-free alternative. organic-chemistry.org
| Synthetic Strategy | Key Research Focus | Potential Advantages | References |
|---|---|---|---|
| Organocatalytic Strecker Reactions | Development of new chiral organocatalysts (e.g., thiourea (B124793) or squaramide-based) for the three-component reaction. | Avoids toxic metals, often proceeds under mild conditions with high enantioselectivity. | wikipedia.orgmdpi.com |
| Photocatalytic C-H Cyanation | Direct cyanation of tertiary amine precursors under mild, light-induced conditions. | High functional group tolerance, avoids pre-functionalization of starting materials. | organic-chemistry.org |
| Sustainable Cyanide Sources | Use of non-toxic and stable cyanide precursors like hexacyanoferrate or glycine (B1666218) derivatives. | Enhanced safety, improved environmental profile, potential use of biomass-derived sources. | rsc.org |
Advanced Stereochemical Control in Synthesis
The primary challenge in synthesizing 2-Amino-2-methyl-4-phenylbutanenitrile is the creation of its single quaternary stereocenter with high enantiomeric purity. Future research will build upon existing methods of asymmetric synthesis to achieve superior levels of stereocontrol.
Key future directions include:
Development of Novel Chiral Catalysts: While significant progress has been made, there is a continuous search for more efficient and selective chiral catalysts. nih.gov This includes designing new chiral Brønsted acids, confined imidodiphosphorimidates (IDPis), or bifunctional catalysts that can effectively control the facial selectivity of cyanide addition to the sterically demanding ketimine intermediate. frontiersin.orgnih.gov
Crystallization-Induced Asymmetric Transformation (CIAT): This technique, where one diastereomer of a chiral auxiliary-derived aminonitrile selectively crystallizes from a solution in equilibrium, offers a powerful method to obtain nearly diastereomerically pure products. acs.orgnih.gov Future work could involve designing new chiral auxiliaries specifically tailored for the substrate to achieve high yields and diastereomeric ratios (>99:1). acs.orgnih.gov
Dynamic Kinetic Resolution (DKR): Coupling a resolution method with in-situ racemization of the unwanted enantiomer could theoretically provide a 100% yield of the desired enantiomer. Research into catalytic systems that can achieve this for α,α-disubstituted aminonitriles is a promising frontier.
| Methodology | Principle | Future Research Goal | References |
|---|---|---|---|
| Catalytic Asymmetric Synthesis | A chiral catalyst creates a chiral environment, favoring the formation of one enantiomer over the other. | Design of catalysts with higher selectivity and broader substrate scope for quaternary centers. | nih.govfrontiersin.org |
| Chiral Auxiliaries with CIAT | A recoverable chiral molecule is temporarily incorporated to direct the stereochemical outcome, with crystallization driving the equilibrium. | Discovery of new, inexpensive, and highly effective chiral auxiliaries. | acs.orgnih.gov |
| Dynamic Kinetic Resolution | Combines rapid, enzyme- or catalyst-mediated resolution with the racemization of the slower-reacting enantiomer. | Development of efficient racemization catalysts compatible with the resolution process for aminonitriles. |
Diversification of Chemical Transformations
Beyond its role as a precursor to α-methyl-β-phenylethylalanine, this compound can serve as a versatile intermediate for a variety of other chemical entities. Future research should explore the untapped synthetic potential of its functional groups.
Potential transformations for investigation include:
Nitrile Group Modifications: While hydrolysis to the corresponding amino acid is common, the nitrile group can be converted into other valuable functionalities. Research into its transformation into amides, tetrazoles, or thioamides could yield compounds with novel biological or material properties.
Amino Group Derivatization: The primary amino group can be a handle for further molecular elaboration. This includes N-alkylation, N-acylation, or its incorporation into heterocyclic systems like imidazoles or pyrazines. acs.orgnih.gov
Intramolecular Cyclizations: Designing precursors based on the this compound scaffold that can undergo intramolecular cyclization could provide access to novel, stereochemically defined heterocyclic frameworks, such as lactams or piperidinones. acs.orgacs.org
Expanded Applications as a Synthetic Chiral Pool Component
Enantiomerically pure this compound, and its corresponding amino acid, represent valuable additions to the chiral pool. mdpi.com These are starting materials that possess inherent chirality, which can be used to synthesize more complex target molecules.
Future applications in this area could involve:
Peptidomimetics: The incorporation of α,α-disubstituted amino acids like α-methyl-β-phenylethylalanine into peptides can induce conformational constraints and increase resistance to enzymatic degradation. acs.org This makes them highly valuable for developing novel therapeutic peptides.
Chiral Ligands and Organocatalysts: The amino acid derived from the title compound can be used as a scaffold for the synthesis of new chiral ligands for transition-metal catalysis or as a precursor for novel organocatalysts. nih.gov
Natural Product Synthesis: The unique stereochemistry and substitution pattern can be exploited as a key building block in the total synthesis of complex natural products. mdpi.com
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The synthesis of this compound is well-suited for adaptation to continuous flow chemistry, which offers significant advantages in terms of safety, efficiency, and sustainability. researchgate.netresearchgate.net
Future research in this domain will likely focus on:
Enhanced Safety: Flow reactors, with their small reaction volumes and superior heat and mass transfer, allow for the safe handling of hazardous reagents like cyanide and exothermic reactions. researchgate.netnih.gov
Process Intensification: The ability to operate at elevated temperatures and pressures in flow systems can dramatically reduce reaction times and increase throughput, leading to more efficient processes. mit.edu
Automation and Optimization: Automated flow platforms can enable rapid reaction optimization by systematically varying parameters such as temperature, residence time, and stoichiometry, accelerating the development of ideal synthetic conditions. nih.gov
Green Chemistry Integration: Combining flow chemistry with greener synthetic principles, such as using sustainable solvents, catalytic processes, and non-toxic reagents (e.g., alternative cyanide sources), will be a key objective. rsc.orgresearchgate.net This integrated approach aims to minimize waste and environmental impact, aligning with the principles of sustainable chemical manufacturing. ethernet.edu.et
Q & A
Q. What are the standard synthesis routes for 2-Amino-2-methyl-4-phenylbutanenitrile, and how are yields optimized?
Methodological Answer: The compound is synthesized via oxidative cyclization of precursors like 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile. Key steps include:
- Reagent Selection : Use acrylonitrile derivatives as starting substrates, with KOH or DMSO as catalysts in polar solvents (e.g., ethanol) .
- Reaction Conditions : Heating under reflux (80–100°C) for 4–6 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of substrate to nucleophile) and employ inert atmospheres (N₂) to minimize side reactions. Typical yields range from 70–85% .
Q. How is this compound characterized structurally?
Methodological Answer: Post-synthesis characterization employs:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm backbone structure and substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- FTIR : Identify functional groups (e.g., nitrile stretch at ~2200 cm⁻¹, amine N-H at ~3400 cm⁻¹) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ at m/z 229.1218 for C₁₁H₁₂N₂O) .
Q. What are the primary research applications of this compound?
Methodological Answer:
- Organic Synthesis : Serves as an intermediate for indole and pyridazine derivatives via cyclization .
- Biological Studies : Used to synthesize analogs for enzyme interaction studies (e.g., aromatic amine metabolic pathways) .
- Material Science : Functionalized nitriles contribute to polymer crosslinking or specialty chemical synthesis .
Q. What safety protocols are critical during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- Waste Disposal : Segregate nitrile-containing waste for incineration or neutralization .
Advanced Research Questions
Q. How can reaction regioselectivity be controlled during derivative synthesis?
Methodological Answer: Regioselectivity is influenced by:
- Steric Effects : Bulky substituents (e.g., p-tolyl) favor para-substitution, reducing side products .
- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) direct nucleophilic attack to meta positions.
- Catalyst Tuning : Lewis acids (e.g., ZnCl₂) enhance electrophilic activation at specific sites .
Q. How to resolve contradictions in spectral data during structural validation?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals .
- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (SHELX refinement preferred) .
- Computational Modeling : Compare experimental IR/NMR with DFT-predicted spectra (Gaussian 09, B3LYP/6-31G*) .
Q. What computational approaches predict reactivity in downstream applications?
Methodological Answer:
- DFT Calculations : Optimize transition states to identify kinetic vs. thermodynamic pathways .
- Molecular Docking : Screen for bioactivity (e.g., antiviral potential) using AutoDock Vina and PDB ligands .
- MD Simulations : Assess stability of derived compounds in solvent environments (NAMD, CHARMM force fields) .
Q. How to optimize catalytic systems for large-scale synthesis?
Methodological Answer:
- Heterogeneous Catalysts : Immobilize KOH on mesoporous silica (SBA-15) for recyclability .
- Flow Chemistry : Continuous reactors reduce reaction time (30 min vs. 4 hours) and improve scalability .
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR probes for real-time yield tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
